

what are the properties of 6-chloro-1H-indene

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Compound of Interest

Compound Name: 6-chloro-1H-indene

Cat. No.: B3036656

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An In-depth Technical Guide to **6-Chloro-1H-indene**: Properties, Synthesis, and Applications

Introduction

6-Chloro-1H-indene is a halogenated derivative of indene, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentene ring. As a functionalized heterocyclic compound, it serves as a valuable building block and intermediate in organic synthesis. The presence of the chlorine atom and the reactive nature of the indene core provide multiple avenues for chemical modification, making it a molecule of significant interest to researchers in synthetic chemistry and drug discovery. The strategic placement of the chloro-substituent on the aromatic ring influences the electronic properties and reactivity of the molecule, opening pathways to novel compounds that might otherwise be inaccessible.

This guide provides a comprehensive technical overview of **6-chloro-1H-indene**, consolidating its physicochemical properties, spectroscopic signature, synthetic methodologies, and reactivity profile. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Physicochemical and Computed Properties

The fundamental properties of **6-chloro-1H-indene** are summarized below. These data are essential for its handling, reaction setup, and purification.

| Property | Value | Source |
|-------------------|------------------------------------|---|
| CAS Number | 3970-52-3 | [1] [2] [3] [4] [5] |
| Molecular Formula | C ₉ H ₇ Cl | [1] [4] |
| Molecular Weight | 150.61 g/mol | [1] [2] |
| Physical Form | Solid or liquid | [2] |
| Purity | Typically ≥96% | [2] |
| Storage | Sealed in dry, 2-8°C | [2] [4] |
| Canonical SMILES | <chem>C1C=CC2=C1C=C(C=C2)Cl</chem> | [1] |
| InChI Key | XDBIANUEJXHUNH- UHFFFAOYSA-N | [2] |

Computed Molecular Descriptors

Computational models provide further insight into the behavior of **6-chloro-1H-indene**, particularly its lipophilicity and structural complexity, which are critical parameters in drug design.

| Descriptor | Value | Source |
|------------------------------|-------------|---------------------|
| XLogP3 | 3.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 150.0236279 | [1] |
| Complexity | 151 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of **6-chloro-1H-indene**. The following sections describe the expected spectral features.

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